4-Methyl-3-(methylsulfanyl)aniline
Overview
Description
4-Methyl-3-(methylsulfanyl)aniline is a chemical compound with the molecular formula C8H11NS and a molecular weight of 153.24. It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The InChI code for 4-Methyl-3-(methylsulfanyl)aniline is 1S/C8H11NS/c1-6-3-4-7(9)5-8(6)10-2/h3-5H,9H2,1-2H3 . This indicates the presence of a methyl group (CH3) and a methylsulfanyl group (CH3S) attached to an aniline (C6H5NH2) structure.Physical And Chemical Properties Analysis
4-Methyl-3-(methylsulfanyl)aniline is a powder at room temperature . The exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Application in Organic Synthesis
Specific Scientific Field
The specific scientific field where 4-Methyl-3-(methylsulfanyl)aniline is used is Organic Synthesis .
Comprehensive and Detailed Summary of the Application
4-Methyl-3-(methylsulfanyl)aniline is used in the methylation of anilines with methanol . This process is catalyzed by cyclometalated ruthenium complexes .
Detailed Description of the Methods of Application or Experimental Procedures
The methylation of anilines with methanol is a hydrogen autotransfer procedure that proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) . The process starts with the dehydrogenation of methanol using a transition metal catalyst. This leads to the formation of a more reactive aldehyde or ketone that can then undergo reactions like aldol condensation or imine formation. In the final step of the reaction sequence, the hydrogen abstracted in the first step is used to hydrogenate the intermediate product resulting in the overall formation of new C–C or C–N single bonds .
Thorough Summary of the Results or Outcomes Obtained
The result of this process is the effective methylation of anilines with methanol to selectively give N-methylanilines . This method is particularly interesting as it offers an attractive alternative to classical methods for N-alkylation which rely mainly on toxic and waste-generating alkylating agents like formaldehyde and alkyl halides .
Safety And Hazards
properties
IUPAC Name |
4-methyl-3-methylsulfanylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c1-6-3-4-7(9)5-8(6)10-2/h3-5H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBGYPQRTVRCDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-(methylsulfanyl)aniline | |
CAS RN |
98594-08-2 | |
Record name | 4-methyl-3-(methylsulfanyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
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